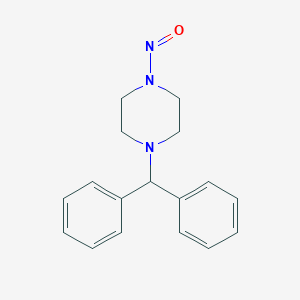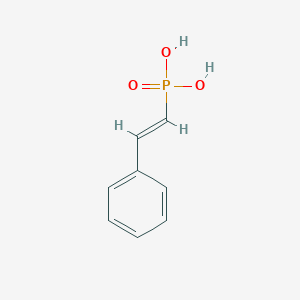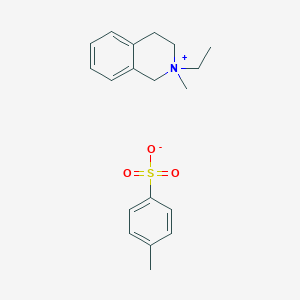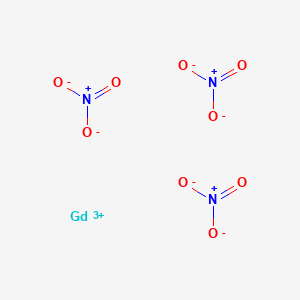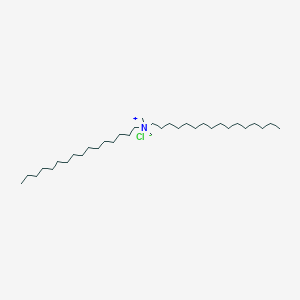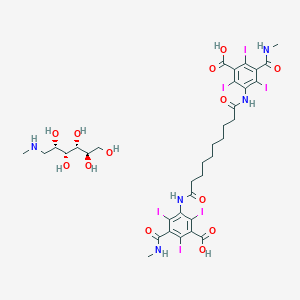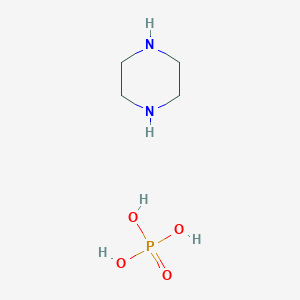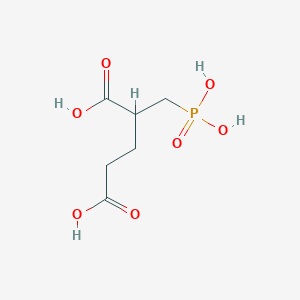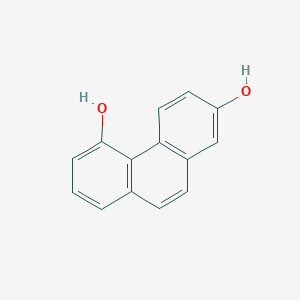
ethyl N-(2-ethoxyphenyl)carbamate
Übersicht
Beschreibung
Ethyl N-(2-ethoxyphenyl)carbamate, also known as Atracurium Besylate, is a neuromuscular blocking agent that is commonly used in clinical practice. It is a non-depolarizing agent that works by blocking the action of acetylcholine at the neuromuscular junction, resulting in muscle relaxation. In We will also discuss future directions for research on this compound.
Wirkmechanismus
Ethyl N-(2-ethoxyphenyl)carbamate Besylate works by blocking the action of acetylcholine at the neuromuscular junction. It binds to the nicotinic acetylcholine receptors on the motor endplate, preventing the binding of acetylcholine and thus inhibiting muscle contraction. This results in muscle relaxation and facilitates intubation and ventilation during surgical procedures.
Biochemische Und Physiologische Effekte
Ethyl N-(2-ethoxyphenyl)carbamate Besylate has several biochemical and physiological effects. It causes muscle relaxation, which can be beneficial during surgical procedures. It also has a short duration of action, which allows for rapid recovery of muscle function after the procedure is completed. Additionally, it is metabolized by plasma esterases, which makes it suitable for use in patients with renal or hepatic dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-(2-ethoxyphenyl)carbamate Besylate has several advantages and limitations for lab experiments. One advantage is its short duration of action, which allows for rapid recovery of muscle function after the experiment is completed. However, its use can be limited by its cost and the need for specialized equipment to administer it.
Zukünftige Richtungen
There are several future directions for research on ethyl N-(2-ethoxyphenyl)carbamate Besylate. One area of research is the development of new formulations that can be administered more easily and cost-effectively. Another area of research is the investigation of its potential use in the treatment of other medical conditions, such as ARDS and SARS. Additionally, further research is needed to better understand its mechanism of action and to identify any potential adverse effects.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2-ethoxyphenyl)carbamate Besylate has been extensively studied in scientific research for its use in anesthesia and critical care medicine. It is commonly used as a muscle relaxant during surgical procedures, as it allows for easier intubation and ventilation. It has also been studied for its use in the treatment of acute respiratory distress syndrome (ARDS) and sepsis-induced acute respiratory distress syndrome (SARS).
Eigenschaften
CAS-Nummer |
128643-12-9 |
|---|---|
Produktname |
ethyl N-(2-ethoxyphenyl)carbamate |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
ethyl N-(2-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-3-14-10-8-6-5-7-9(10)12-11(13)15-4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
HPMBJEHEKMHVHF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)OCC |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)OCC |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

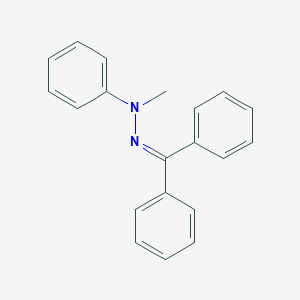
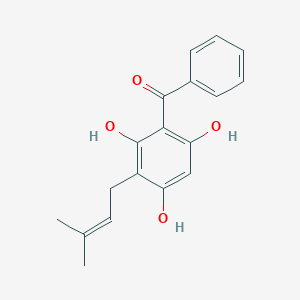
![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)
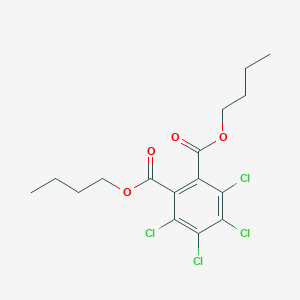
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)
